molecular formula C7H5F2NO3 B1321500 1-(Difluoromethyl)-6-oxo-1,6-dihydropyridine-3-carboxylic Acid CAS No. 677761-98-7

1-(Difluoromethyl)-6-oxo-1,6-dihydropyridine-3-carboxylic Acid

Cat. No. B1321500
M. Wt: 189.12 g/mol
InChI Key: AZMITOFROYTOFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The molecule “1-(Difluoromethyl)-6-oxo-1,6-dihydropyridine-3-carboxylic Acid” is a pyridine derivative with a carboxylic acid and a difluoromethyl group. Pyridine derivatives are often used in the synthesis of pharmaceuticals and agrochemicals . The presence of a difluoromethyl group can significantly alter the properties of the molecule, potentially enhancing its biological activity .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The difluoromethyl group could potentially undergo various reactions, including nucleophilic, electrophilic, and free radical di- and monofluoromethylation .

Scientific Research Applications

Antibacterial Properties

1-(Difluoromethyl)-6-oxo-1,6-dihydropyridine-3-carboxylic Acid and its derivatives have been studied for their antibacterial properties. Specifically, arylfluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids, which share a similar structure, have demonstrated significant antibacterial activity. The presence of a fluorine atom and substituted amino groups in these compounds contribute to their effectiveness. For instance, one particular derivative, 1-(2,4-Difluorophenyl)-6-fluoro-7-(3-amino-1-pyrrolidinyl)-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid, has shown excellent in vitro potency and in vivo efficacy as an antibacterial agent (Chu et al., 1986).

Hydrogen Bonding Studies

Studies involving derivatives of 1-(Difluoromethyl)-6-oxo-1,6-dihydropyridine-3-carboxylic Acid have contributed to understanding hydrogen bonding in certain chemical structures. For example, research on 1,2-dialkyl-4-oxo-1,4-dihydropyridin-3-yloxyethanoic acids revealed insights into hydrogen bonding between side-chain carboxylic acid proton and the 4-oxo group of the heterocycle. Such insights are valuable for the development of new chemical compounds with specific bonding characteristics (Dobbin et al., 1993).

Heterogeneous Catalysis

Recent studies have explored the use of coordination polymers derived from 1,6-dihydropyridine-3-carboxylic acid derivatives as heterogeneous catalysts. These polymers have been employed in environmentally friendly tandem reactions, demonstrating significant catalytic activity under solvent-free conditions. This research opens up new possibilities for the use of these compounds in green chemistry applications (Paul et al., 2021).

Lactonization Studies

1-(Difluoromethyl)-6-oxo-1,6-dihydropyridine-3-carboxylic Acid derivatives have also been studied for their behavior in lactonization reactions. These studies contribute to the understanding of how different substituents influence the reaction pathways and the formation of specific lactone structures. This research is crucial for the development of new synthetic methods in organic chemistry (Rudler et al., 2008).

Future Directions

The future research directions would depend on the potential applications of this compound. Given the interest in difluoromethylated compounds in pharmaceutical and agrochemical research, it’s possible that this compound could be explored for similar uses .

properties

IUPAC Name

1-(difluoromethyl)-6-oxopyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F2NO3/c8-7(9)10-3-4(6(12)13)1-2-5(10)11/h1-3,7H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZMITOFROYTOFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(C=C1C(=O)O)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Difluoromethyl)-6-oxo-1,6-dihydropyridine-3-carboxylic Acid

Synthesis routes and methods

Procedure details

To a solution of methyl 1-(difluoromethyl)-6-oxo-1,6-dihydropyridine-3-carboxylate (0.500 g, 2.461 mmol) in MeOH (12 mL) and water (4 mL) was added lithium hydroxide hydrate (0.207 g, 4.92 mmol, Aldrich). The resulting mixture was then stirred at room temperature for 4 h. Solvent (MeOH) was removed in vacuok, and the remaining aqueous solution was adjusted to pH=5-6 by addition of concentrated HCl. The mixture was then extracted with EtOAc (3×10 mL). The combined organic layers were dried (MgSO4), and the solvent removed to give the title compound as a yellow solid. MS (ESI, positive ion) m/z: 190 (M+H).
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.207 g
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Difluoromethyl)-6-oxo-1,6-dihydropyridine-3-carboxylic Acid
Reactant of Route 2
1-(Difluoromethyl)-6-oxo-1,6-dihydropyridine-3-carboxylic Acid
Reactant of Route 3
Reactant of Route 3
1-(Difluoromethyl)-6-oxo-1,6-dihydropyridine-3-carboxylic Acid
Reactant of Route 4
1-(Difluoromethyl)-6-oxo-1,6-dihydropyridine-3-carboxylic Acid
Reactant of Route 5
Reactant of Route 5
1-(Difluoromethyl)-6-oxo-1,6-dihydropyridine-3-carboxylic Acid
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
1-(Difluoromethyl)-6-oxo-1,6-dihydropyridine-3-carboxylic Acid

Citations

For This Compound
1
Citations
M Ando, N Sato, T Nagase, K Nagai, S Ishikawa… - Bioorganic & medicinal …, 2009 - Elsevier
A series of 2-pyridone-containing imidazoline derivatives was synthesized and evaluated as neuropeptide Y Y5 receptor antagonists. Optimization of the 2-pyridone structure on the 2-…
Number of citations: 21 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.